molecular formula C17H13F2N3OS B2558237 1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034434-97-2

1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No. B2558237
CAS RN: 2034434-97-2
M. Wt: 345.37
InChI Key: XTOZZCPLAWHVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly referred to as DFP-10917 and belongs to the class of urea-based compounds. It has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development and other research applications.

Scientific Research Applications

Anticancer Agents

DFPPMU has shown promise as an anticancer agent due to its boron-containing structure. Boron compounds are used in neutron capture therapy (NCT), a targeted cancer treatment. In NCT, boron carriers selectively accumulate in tumor cells, and upon neutron irradiation, they release high-energy alpha particles, damaging cancerous tissue while sparing healthy cells .

Chemical Sensors

DFPPMU derivatives can serve as chemical sensors . Their boronic acid moieties interact with specific analytes (such as glucose or catecholamines) through reversible covalent bonds. This property enables the development of biosensors for detecting biomolecules in biological samples .

Drug Delivery Systems

Boron-containing compounds like DFPPMU can be incorporated into drug delivery systems . By attaching therapeutic agents to these carriers, researchers enhance drug stability, control release kinetics, and target specific tissues. DFPPMU’s stability and water solubility make it a viable candidate for such applications .

Organic Synthesis

DFPPMU derivatives participate in organic synthesis . Their boronic acid functionality allows for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex organic molecules. Researchers use these reactions to create pharmaceutical intermediates and other valuable compounds .

Materials Science

DFPPMU-based materials find use in materials science . Their unique properties, such as fluorescence and solubility, contribute to the design of functional materials. For instance, DFPPMU derivatives can be incorporated into polymers, nanoparticles, or thin films for various applications .

Supramolecular Chemistry

DFPPMU participates in supramolecular chemistry , where its boronic acid groups engage in host-guest interactions. These interactions lead to the formation of supramolecular assemblies, which have applications in molecular recognition, catalysis, and drug design .

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS/c18-13-4-1-5-14(19)16(13)22-17(23)21-9-11-3-2-7-20-15(11)12-6-8-24-10-12/h1-8,10H,9H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOZZCPLAWHVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

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